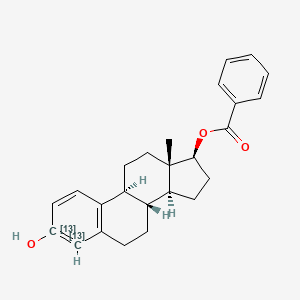

Estradiol-13C2 17-Benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H28O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i15+1,18+1 |

InChI Key |

AAGOOGMSOHOVSE-GWROIAGVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=C[13C](=[13CH]5)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment of Estradiol 13c2 17 Benzoate

Methodologies for the Introduction of Carbon-13 Isotopes into Steroid Scaffolds

The incorporation of carbon-13 atoms into a complex molecule like estradiol (B170435) requires precise and strategic synthetic approaches. Both partial and total synthesis strategies have been developed for the creation of 13C-labeled steroid hormones. nih.govnih.gov Partial synthesis, which involves the modification of a readily available steroid precursor, is often the more common and cost-effective approach. sci-hub.ru

Regioselective 13C2 Labeling during Steroid Synthesis (e.g., A-ring incorporation)

A key strategy for the regioselective introduction of two carbon-13 atoms into the A-ring of estradiol involves a partial synthesis approach starting from a related steroid. nih.gov This method allows for the specific placement of the isotopic labels at positions 3 and 4 of the steroid nucleus.

The synthesis of [3,4-13C2]estradiol-17β has been successfully achieved through a sequence that begins with the oxidative degradation of the A-ring of a suitable steroid precursor to form an enollactone. nih.gov This intermediate is then condensed with a 13C2-labeled acetyl chloride, specifically [1,2-13C2]acetyl chloride, to introduce the labeled carbon atoms. The resulting product is then cyclized under acidic or basic conditions to reconstruct the A-ring, now containing the carbon-13 isotopes at the desired positions. nih.gov Subsequent chemical modifications, including aromatization of the A-ring and hydrolysis, yield the final [3,4-13C2]estradiol-17β. nih.gov

| Step | Description | Reagents and Conditions |

| 1 | A-ring degradation of a steroid precursor | Ozonolysis or other oxidative cleavage |

| 2 | Condensation with labeled synthon | [1,2-13C2]acetyl chloride |

| 3 | Cyclization to form the labeled A-ring | Acid or base catalysis |

| 4 | Aromatization and subsequent modifications | Chemical transformation to yield estradiol |

This method provides a high degree of control over the placement of the isotopic labels, which is crucial for the intended applications of the final compound.

Chemical Synthesis of the 17-Benzoate Ester Moiety

Once the isotopically labeled estradiol scaffold is obtained, the next step is the formation of the benzoate (B1203000) ester at the 17-position. This is achieved through standard esterification reactions.

Esterification Reactions and Reaction Conditions for Steroid Derivatization

The esterification of the 17-hydroxyl group of estradiol is typically accomplished by reacting the labeled estradiol with benzoyl chloride. chemicalbook.com This reaction is an example of nucleophilic acyl substitution, where the hydroxyl group of the steroid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct and to activate the hydroxyl group, making it a more potent nucleophile. researchgate.net The choice of solvent is also important, with non-protic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly used. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

| Parameter | Typical Conditions |

| Reagents | Estradiol-13C2, Benzoyl Chloride |

| Catalyst/Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | Room temperature |

| Reaction Time | Several hours |

Upon completion of the reaction, the crude product is typically worked up by washing with aqueous solutions to remove the base and any unreacted acid chloride, followed by drying and evaporation of the solvent.

Advanced Purification and Spectroscopic Characterization of Labeled Steroid Esters

The final stage in the preparation of Estradiol-13C2 17-Benzoate involves rigorous purification to ensure high purity, followed by comprehensive spectroscopic analysis to confirm its identity and the successful incorporation of the carbon-13 isotopes.

Chromatographic Techniques for High Purity Labeled Compounds

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of steroid esters. selleckchem.comnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of acetonitrile, methanol (B129727), and water), is particularly effective for separating the desired product from any unreacted starting materials or byproducts. nih.govsielc.com The purity of the collected fractions can be assessed by analytical HPLC, with detection often performed using UV spectroscopy. nih.gov

Spectroscopic Confirmation of Isotopic Incorporation (e.g., NMR, Mass Spectrometry)

The structural confirmation and verification of isotopic labeling are achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for characterizing the structure of the final compound. In the ¹³C NMR spectrum of this compound, the signals corresponding to the labeled carbons (C3 and C4) will exhibit significantly enhanced intensity compared to the other carbon signals due to the high enrichment of ¹³C at these positions. chemicalbook.com Furthermore, the coupling between the adjacent ¹³C nuclei (¹³C-¹³C coupling) can be observed, providing definitive evidence of the incorporation of the ¹³C₂ unit. The chemical shifts in the ¹³C NMR spectrum of the unlabeled estradiol benzoate can be used as a reference for peak assignment. chemicalbook.com

Advanced Analytical Methodologies and Reference Standard Applications of Estradiol 13c2 17 Benzoate

Quantitative Bioanalysis Using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. usgs.gov This labeled standard, such as Estradiol-13C2 17-Benzoate, is chemically identical to the endogenous, unlabeled analyte and therefore experiences the same processing variations, including extraction inefficiencies and matrix effects. usgs.govnih.gov Because the mass spectrometer can differentiate between the labeled standard and the native analyte based on their mass difference, the ratio of the two can be used to accurately calculate the concentration of the native analyte, effectively correcting for any procedural losses or variations. researchgate.net

The development of robust analytical methods for steroid hormones is essential for both clinical diagnostics and research. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods due to their high specificity and sensitivity. nih.govnih.gov

Method Development: The initial phase of method development involves optimizing several key steps. Sample preparation is critical and often includes protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the steroids from the biological matrix (e.g., serum, urine, or tissue) and remove interfering substances. researchgate.netmdpi.com Chromatographic conditions, including the choice of column (e.g., C18 for LC) and mobile phase composition, are optimized to achieve clear separation of the target analytes from other related steroids and matrix components. researchgate.netmdpi.com For GC-MS, a derivatization step is typically required to make the steroids more volatile and thermally stable. usgs.govmdpi.com Mass spectrometry parameters are then fine-tuned to ensure sensitive and specific detection of both the native analyte and the isotopically labeled internal standard. nih.gov

Method Validation: Once developed, the method undergoes rigorous validation according to international guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. researchgate.netresearchgate.net

Accuracy: Assessing the closeness of the measured value to the true value, often determined by analyzing certified reference materials or by spiking a blank matrix with known amounts of the analyte. nih.govresearchgate.net

Precision: Evaluating the repeatability (intra-day precision) and reproducibility (inter-day precision) of the measurements. nih.govnih.gov

Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.netthermofisher.com

Specificity: Ensuring that the method can unequivocally measure the analyte without interference from other substances in the sample. nih.govnih.gov

Recovery: Measuring the efficiency of the extraction process. nih.govresearchgate.net

The use of an isotopically labeled internal standard like this compound is fundamental to the validation process, particularly for ensuring accuracy and precision. usgs.govnih.gov

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For steroid hormones like estradiol (B170435), which often circulate at very low concentrations, derivatization can significantly enhance detection sensitivity and specificity in both GC-MS and LC-MS. nih.govnih.gov

In GC-MS , derivatization is necessary to increase the volatility and thermal stability of steroids. A common technique is silylation, where trimethylsilyl (B98337) (TMS) groups are added to the steroid molecule. usgs.govmdpi.com This process makes the compounds suitable for gas chromatography and often results in characteristic fragmentation patterns that aid in identification. mdpi.com

In LC-MS , derivatization is employed to improve ionization efficiency, which can be poor for native estrogens. nih.gov By introducing a readily ionizable group onto the steroid molecule, the signal intensity in the mass spectrometer is increased, leading to lower limits of detection. nih.govthermofisher.com This strategy is particularly useful for achieving the sensitivity required to measure estradiol in postmenopausal women and men, where concentrations can be extremely low. nih.gov Some derivatization agents also help to produce compound-specific fragment ions, which increases the specificity of the assay by avoiding interferences from other molecules. nih.govnih.gov

Below is a table of common derivatization agents used for steroid analysis.

| Derivatization Agent | Analytical Technique | Purpose | Reference |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Forms volatile and thermally stable trimethylsilyl (TMS) derivatives. | usgs.govresearchgate.net |

| Dansyl Chloride | LC-MS | Improves ionization efficiency and sensitivity. | thermofisher.com |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | LC-MS | Introduces a charged moiety to enhance ionization and generates compound-specific product ions, improving specificity. | nih.gov |

| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) | LC-MS | Enhances ionization for simultaneous analysis of a panel of estrogens. | nih.gov |

The use of a stable isotope-labeled internal standard is the cornerstone of high-precision quantification in mass spectrometry. nih.gov this compound serves this role perfectly for the analysis of estradiol and its related compounds. medchemexpress.com

When added to a sample, the labeled standard behaves almost identically to the unlabeled endogenous analyte throughout the entire analytical procedure, including extraction, cleanup, derivatization, and chromatographic separation. usgs.gov However, because of the mass difference imparted by the ¹³C atoms, the mass spectrometer can detect and quantify the labeled and unlabeled forms independently.

Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Therefore, by measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, the original concentration of the analyte can be calculated with high accuracy, regardless of procedural variations or sample-to-sample differences in extraction efficiency. usgs.govresearchgate.net This approach corrects for potential errors and is essential for achieving the low coefficients of variation required in clinical and research settings. nih.gov It is particularly critical when measuring the very low concentrations of estradiol found in certain populations, where even minor procedural inconsistencies could lead to significant errors if an internal standard were not used. nih.govnih.gov

Standardization and Quality Control in Steroid Hormone Research

The lack of standardization in steroid hormone assays has been a significant issue, leading to high variability in reported results between different laboratories and methods. nih.govresearchgate.net This inconsistency complicates the interpretation of data in research and can affect clinical decision-making. nih.gov Establishing standardized methods and reference materials is crucial for ensuring that measurements are accurate, reliable, and comparable over time and across different locations. nih.govnih.gov

Reference standards, such as those provided by pharmacopoeias like the British Pharmacopoeia (BP), and isotopically labeled compounds like this compound are fundamental to achieving this standardization. They serve several key functions in quality control:

Establishing Traceability: High-purity reference standards and isotopically labeled internal standards are used in Reference Measurement Procedures (RMPs), which are considered the "gold standard." nih.gov These high-order methods provide an accuracy base to which routine clinical assays can be compared, establishing a chain of traceability. nih.gov

Method Validation: As discussed previously, these standards are essential for validating the accuracy, precision, and specificity of analytical methods. nih.gov

Inter-laboratory Comparison: Standard pools of serum and certified reference materials are used in external quality assessment schemes and proficiency testing. nih.govresearchgate.net These programs allow laboratories to compare their results against a reference value and against each other, helping to identify and correct for biases in their methods.

Ensuring Assay Performance: Routine use of quality control materials, which are themselves validated using reference standards, ensures the ongoing stability and reliability of an assay.

By providing a common, well-characterized material for calibration and control, standards like this compound help to minimize the analytical variability that has historically plagued steroid hormone measurement. nih.gov

Advanced Chromatographic Separation Techniques for Labeled and Unlabeled Steroids

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it prevents isobaric interference (where different compounds have the same mass) and minimizes matrix effects. The goal is to achieve baseline separation of the target analyte (e.g., estradiol) from its labeled internal standard, as well as from other structurally similar steroids and interfering components of the biological matrix. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of steroids. nih.gov

Stationary Phases: Octadecylsilane (ODS or C18) columns are the most common choice and provide excellent separation for many steroids. researchgate.netnih.gov Other stationary phases, such as C8 or phenyl columns, can offer different selectivity and may be used to optimize the separation of specific compounds. nih.gov

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of steroids with different polarities in a single analytical run. researchgate.net

Specialized stationary phases have also been developed to tackle particularly difficult separations, such as distinguishing between the 17α- and 17β-estradiol isomers. For example, a carbazole-based polymeric organic phase has been shown to provide a high separation factor for these isomers, which is not achievable with standard ODS columns. researchgate.net The ability to achieve such specific separations is critical for ensuring that the quantification of one steroid is not affected by the presence of a closely related one. researchgate.net

Metabolic Investigations Utilizing Estradiol 13c2 17 Benzoate As a Tracer

Enzymatic Hydrolysis and Bioactivation of Estradiol-13C2 17-Benzoate

This compound is a prodrug, meaning it is inactive in its initial form and must be chemically altered in the body to become the active hormone, Estradiol-13C2. wikipedia.orgnih.gov This activation process is a critical first step in its metabolic journey.

Identification of Esterases and Mechanisms of 17-Benzoate Cleavage

The bioactivation of this compound occurs through enzymatic hydrolysis, where the 17-benzoate ester group is cleaved off. This reaction is catalyzed by a ubiquitous group of enzymes known as esterases. wikipedia.orgwikipedia.org These enzymes are widely distributed throughout the body, found not only in the liver but also in the blood and various other tissues. wikipedia.org Studies have shown that this hydrolysis happens rapidly after administration. nih.govnih.gov

Research in human breast cancer cells (MCF-7) has identified estrogen-sensitive carboxyl esterases capable of hydrolyzing estradiol (B170435) esters. nih.gov The primary mechanism involves these esterases breaking the bond between the estradiol molecule and the benzoic acid group, releasing active Estradiol-13C2 and benzoic acid. wikipedia.org While specific esterase subtypes involved in cleaving estradiol benzoate (B1203000) are not always detailed, the process is known to be efficient. In fact, studies analyzing tissues after administration of labeled estradiol benzoate often find the parent compound is undetectable, indicating a swift and complete conversion. nih.gov

Tracing the Conversion to Estradiol-13C2

The use of isotopically labeled tracers, such as ¹⁴C-labeled estradiol benzoate in animal studies, has been fundamental in tracking the conversion process. nih.govoup.comoup.com Following administration, researchers can trace the radioactivity to identify the resulting metabolites. These studies consistently show that the major metabolite found in tissues like muscle and fat is the active form of the hormone, estradiol, with estrone (B1671321) also being prominent. nih.govoup.com

For example, in one study, estradiol-17β accounted for 38% to 70% of the extracted radioactivity from muscle tissue after injection of labeled estradiol benzoate. oup.com The rapid appearance of labeled estradiol and the absence of the original estradiol benzoate compound confirm the efficiency of the in-vivo hydrolysis and bioactivation. nih.gov The ¹³C₂ label on this compound serves the same tracing purpose, allowing for precise quantification of its conversion to Estradiol-13C2 using techniques like mass spectrometry. bitesizebio.com

Elucidation of Downstream Metabolic Pathways of the Estradiol-13C2 Moiety

Once Estradiol-13C2 is released, it enters the same metabolic pathways as endogenous estradiol. drugbank.com The ¹³C₂ label continues to act as a tracer, enabling scientists to follow the estradiol moiety through subsequent transformations. The primary routes of metabolism involve hydroxylation, methylation, and conjugation. nih.govresearchgate.net

Hydroxylation Reactions (e.g., C2, C4, C16) and Cytochrome P450 Enzyme Involvement

The initial and most significant step in the breakdown of estradiol is hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are found predominantly in the liver. drugbank.combio-rad.com This process involves adding hydroxyl (-OH) groups to the steroid structure at specific carbon positions, primarily C2, C4, and C16α. nih.govresearchgate.netwikipedia.org

2-Hydroxylation: This is the major metabolic pathway for estradiol, leading to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2). drugbank.comwikipedia.org Several CYP enzymes catalyze this reaction, with CYP1A2 and CYP3A4 being key in the liver, and CYP1A1 in extrahepatic tissues. drugbank.combio-rad.comacs.org

4-Hydroxylation: The formation of 4-hydroxyestradiol (B23129) (4-OHE2) is considered a minor pathway in the liver but is significant in other estrogen-sensitive tissues like the breast, ovary, and uterus, where the enzyme CYP1B1 is highly expressed. drugbank.comwikipedia.org CYP1B1 is particularly efficient at catalyzing 4-hydroxylation. drugbank.comnih.gov

16α-Hydroxylation: This reaction produces estriol (B74026) (16α-hydroxyestradiol) and is catalyzed mainly by CYP1A2 and CYP3A4. bio-rad.comacs.org

The involvement of these specific enzymes has been confirmed through studies using human liver microsomes and cDNA-expressed human P450 enzymes. acs.orgnih.gov

Table 1: Key Cytochrome P450 (CYP) Enzymes in Estradiol Hydroxylation

| Metabolic Reaction | Primary Metabolite | Key CYP Enzymes Involved | Primary Location |

|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxyestradiol (2-OHE2) | CYP1A2, CYP3A4, CYP1A1 | Liver (CYP1A2, CYP3A4), Extrahepatic Tissues (CYP1A1) drugbank.combio-rad.com |

| 4-Hydroxylation | 4-Hydroxyestradiol (4-OHE2) | CYP1B1 | Extrahepatic Tissues (Breast, Uterus, Ovary) drugbank.comwikipedia.org |

| 16α-Hydroxylation | Estriol (16α-OHE2) | CYP1A2, CYP3A4 | Liver bio-rad.comacs.org |

Methylation by Catechol-O-Methyltransferase (COMT)

Following hydroxylation, the resulting catechol estrogens (2-OHE2 and 4-OHE2) undergo methylation. aacrjournals.orgcapes.gov.br This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which exists in both soluble and membrane-bound forms. aacrjournals.orgwikipedia.org COMT transfers a methyl group from a donor molecule to one of the hydroxyl groups on the catechol estrogen. aacrjournals.org This metabolic step is considered a detoxification pathway, as it converts the reactive hydroxy-metabolites into more stable methoxyestrogens, such as 2-methoxyestradiol (B1684026) (2-MeOE2) and 4-methoxyestradiol (B23171) (4-MeOE2). aacrjournals.orgnih.govaacrjournals.org Studies have shown that inhibiting COMT leads to an increase in catechol estrogen levels and associated oxidative DNA damage, highlighting the protective role of this methylation step. aacrjournals.org

Conjugation Reactions (Glucuronidation, Sulfation) of Labeled Metabolites

The final phase of metabolism for the labeled estradiol and its metabolites is conjugation. pharmgkb.orgresearchgate.net These reactions attach large, water-soluble molecules (like glucuronic acid or sulfate (B86663) groups) to the steroid, which inactivates them and facilitates their excretion from the body through urine and bile. ontosight.aioup.comresearchgate.net

Glucuronidation: This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). oup.comresearchgate.net Glucuronidation can occur at different positions on the estradiol molecule, with the 17β-hydroxyl group being a predominant site for estradiol itself. oup.comresearchgate.net Specific enzymes like UGT1A1, UGT1A10, and UGT2B28 are known to convert estradiol into its glucuronide conjugates. bio-rad.com Metabolites like estriol are also glucuronidated, for example by UGT2B11. bio-rad.com

Sulfation: This reaction is carried out by sulfotransferase (SULT) enzymes. bio-rad.compharmgkb.org Sulfation of estradiol typically occurs at the 3-phenolic hydroxyl group. oup.com The enzyme SULT1E1 is particularly important for this process, though other SULTs like SULT1A1 and SULT2A1 also contribute. bio-rad.com Conjugated estrogens, especially estrone sulfate, are the most abundant circulating forms of estrogen. oup.com

Kinetic and Flux Analyses of Estrogen Metabolism in Biological Systems

Kinetic and flux analyses are crucial for understanding the dynamics of estrogen metabolism—not just identifying the metabolites, but determining the rates at which they are formed and cleared. Using a tracer like this compound allows for the precise measurement of these dynamic processes in vivo.

Upon administration, this compound is rapidly hydrolyzed by esterase enzymes, primarily in the liver and blood, cleaving the benzoate group to release ¹³C-labeled 17β-estradiol. smolecule.comwikipedia.org This initial hydrolysis is a critical kinetic step. Studies comparing different estradiol esters have shown that the benzoate ester leads to a rapid increase in plasma estradiol levels, typically peaking within approximately two days. nih.gov The duration of elevated estrogen levels from the benzoate ester is shorter than that of other common esters like valerate (B167501) and cypionate, lasting about 4-5 days. nih.gov

Once ¹³C-estradiol is formed, it enters the metabolic cascade. The primary pathways include:

Oxidation: ¹³C-estradiol is reversibly oxidized to ¹³C-estrone by 17β-hydroxysteroid dehydrogenase. inchem.org

Hydroxylation: Cytochrome P450 enzymes (like CYP1A1, CYP1B1) further metabolize ¹³C-estradiol and ¹³C-estrone into catechol estrogens, such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone. kup.at

Conjugation: To facilitate excretion, these labeled metabolites undergo conjugation to form sulfates and glucuronides. nih.govtandfonline.com

Tracer studies using labeled estradiol have demonstrated rapid clearance from the blood. For instance, in studies with [F-18]-16α-fluoroestradiol (a radiotracer with similar metabolic characteristics), only 20% of the circulating radioactivity was the unmetabolized tracer at 20 minutes post-injection, with the majority being conjugated metabolites. nih.gov Kinetic analyses in calves treated with estradiol benzoate showed that the most abundant urinary metabolite was 17α-estradiol, followed by lesser amounts of 17β-estradiol and estrone. nih.gov

These kinetic studies, enabled by labeled tracers, provide a quantitative understanding of metabolic flux—the rate of flow of metabolites through a pathway. This is critical for assessing how diseases, genetic variations, or external factors might alter estrogen processing in the body.

Table 1: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular Administration

| Estradiol Ester | Time to Peak Estradiol Level (approx.) | Duration of Elevated Estrogen Levels |

|---|---|---|

| Estradiol Benzoate | 2 days | 4-5 days |

| Estradiol Valerate | 2 days | 7-8 days |

| Estradiol Cypionate | 4 days | 11 days |

Data derived from a comparative study of estradiol esters. nih.gov

Comparative Metabolic Profiles of Estradiol Esters and Parent Estradiol

Estradiol benzoate and other esters are considered prodrugs because they are biologically inactive until converted into estradiol in the body. smolecule.comwikipedia.org The primary purpose of esterification is to modify the hormone's physicochemical properties, which in turn alters its absorption and duration of action, particularly for intramuscular administration. wikipedia.org

The metabolic profile after hydrolysis is largely identical for estradiol and its esters. A study directly comparing the metabolites of [4-¹⁴C]estradiol-17β and [4-¹⁴C]estradiol-17β 3-benzoate in cattle found that the benzoate ester was hydrolyzed so rapidly that it was undetectable in tissues. tandfonline.com Consequently, the relative proportions of metabolites were similar for both administered compounds. tandfonline.com

The key findings from this comparative metabolic study were:

Muscle and Fat: The major metabolites in both muscle and fat tissues were estradiol-17β and estrone, which together accounted for 80-90% of the extracted radioactivity. tandfonline.com

Liver and Kidney: In contrast, the major metabolites in the liver and kidney were conjugated compounds. tandfonline.com The majority of these conjugates were identified as glucuronides, making up 85-95% of the recovered conjugated radioactivity. tandfonline.com

While the downstream metabolites are the same, the initial route of administration and the ester form can influence the ratio of estradiol to its metabolites. For example, oral administration of estradiol leads to a high first-pass effect in the liver, resulting in a significantly higher ratio of estrone to estradiol in circulation compared to transdermal or injectable routes. inchem.orgwikipedia.org Estradiol esters administered intramuscularly bypass this extensive first-pass metabolism, leading to a metabolic profile more reflective of endogenous estradiol processing. wikipedia.orgtransfemscience.org The ester itself simply modulates the release rate of estradiol into the system. wikipedia.org

Table 2: Predominant Metabolites of Estradiol in Various Tissues

| Tissue | Primary Metabolite Form | Specific Metabolites Identified |

|---|---|---|

| Muscle | Free (Unconjugated) | Estradiol-17β, Estrone |

| Fat | Free (Unconjugated) | Estradiol-17β, Estrone |

| Liver | Conjugated | Glucuronides of Estradiol/Estrone |

| Kidney | Conjugated | Glucuronides of Estradiol/Estrone |

Data based on findings from a study comparing the metabolic fate of estradiol and estradiol benzoate in cattle. tandfonline.com

Molecular and Cellular Mechanism Studies Employing Estradiol 13c2 17 Benzoate or Its Labeled Metabolite

Estrogen Receptor Binding and Activation Dynamics (ERα and ERβ)

The biological actions of estradiol (B170435) are primarily mediated through its interaction with two distinct estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. nih.govnih.govnih.gov

Estradiol benzoate (B1203000) itself is considered an inactive prodrug, exhibiting a significantly lower binding affinity for estrogen receptors—approximately 100-fold less than that of estradiol. wikipedia.org Its activity is dependent on its conversion to estradiol. The resulting estradiol binds to both ERα and ERβ subtypes, which are expressed in varying levels across different tissues, including the uterus, ovaries, bone, brain, and breast. medpath.comdrugbank.com Estradiol benzoate has been shown to bind to human, murine, and chicken ERα with IC50 values in the 22-28 nM range. selleckchem.com The differential affinity of ligands for ERα and ERβ is a critical determinant of their tissue-specific effects.

| Compound | Relative Binding Affinity (RBA) for ERα | Relative Binding Affinity (RBA) for ERβ |

|---|---|---|

| Estradiol 17β-Benzoate | 11.3 | 32.6 |

Relative binding affinities were determined via in-vitro displacement of labeled estradiol from estrogen receptors. Data from wikipedia.org.

The binding of a ligand, such as estradiol, to an estrogen receptor induces a critical conformational change in the receptor's structure. nih.govresearchgate.net This structural shift is essential for the subsequent recruitment of other proteins, known as co-regulators, which can either activate (coactivators) or repress (corepressors) gene transcription. nih.gov The specific ligand bound to the receptor dictates its final conformation and, consequently, which co-regulators are recruited. nih.govresearchgate.net When estradiol binds, both ERα and ERβ undergo a conformational change that preferentially promotes the binding of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). nih.gov Conversely, when an antagonist binds, it induces a different conformation that favors the recruitment of corepressors, like the Silencing Mediator for Retinoid and Thyroid Receptors (SMRT), which inhibits gene expression. nih.gov This differential recruitment of co-regulator complexes is a central mechanism controlling the biological response to various estrogenic compounds. nih.govnih.gov

Transcriptional Regulation and Gene Expression Profiling

Estradiol, derived from Estradiol-17-benzoate, modulates the expression of a wide array of genes through both direct and indirect interactions with the genome.

The classical, or genomic, pathway of estrogen action involves the direct binding of the estradiol-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. researchgate.netoup.comnih.gov This interaction serves as an anchor, initiating the assembly of a larger transcriptional complex that includes coactivators and general transcription factors, ultimately leading to the activation or repression of gene transcription. nih.govoup.com Studies utilizing estradiol benzoate have identified ERα binding sites containing conserved ERE sequences within the loci of estrogen-sensitive genes, such as the Progesterone Receptor (Pgr) gene. researchgate.net The binding affinity of the ER for various EREs can differ, and this does not always show a direct linear relationship with the resulting level of transcriptional activation, suggesting additional layers of regulation. nih.gov Estradiol can also regulate gene expression epigenetically by promoting the demethylation of CpG islands in promoter regions, a process that can be initiated by ERα binding to an ERE within the promoter of the DNA methyltransferase 1 (DNMT1) gene. mdpi.com

In addition to the classical ERE-dependent pathway, estrogen receptors can regulate gene expression without directly binding to an ERE. bioscientifica.comnih.gov In this "tethered" or ERE-independent pathway, the estradiol-ER complex interacts with other transcription factors (like AP-1 or Sp-1) that are bound to their own respective DNA response elements. oup.combioscientifica.com Through this protein-protein interaction, the ER can influence the transcriptional activity at that promoter. This mechanism significantly broadens the range of genes regulated by estradiol. oup.com Research using mouse models with a non-functional ERE-binding domain in ERα has demonstrated the physiological importance of this pathway. researchwithrutgers.com For instance, ERE-independent signaling by ERα has been shown to mediate some of the protective effects of estradiol against diet-induced obesity by modulating the expression of genes related to neuropeptides and receptors in the hypothalamus. researchwithrutgers.com

| Gene Target | Regulatory Mechanism | Observed Effect of Estradiol/EB | Reference |

|---|---|---|---|

| Pgr (Progesterone Receptor) | ERE-Dependent | Upregulation | researchgate.net |

| Greb1 (Growth Regulation by Estrogen in Breast cancer 1) | ERE-Dependent | Upregulation | researchgate.net |

| Tac2 (Tachykinin 2) | ERE-Dependent | Suppression | researchwithrutgers.com |

| Tacr3 (Tachykinin Receptor 3) | ERE-Independent (ERα-dependent) | Suppression | researchwithrutgers.com |

Intracellular Signaling Cascades and Kinase Pathways Modulation

Beyond its effects on gene transcription, estradiol can elicit rapid biological responses that are too quick to be explained by changes in gene expression. oup.com These non-genomic actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. nih.govresearchgate.net Binding of estradiol to these receptors can swiftly activate a variety of intracellular signaling cascades and kinase pathways. nih.govnih.gov

Key pathways modulated by this rapid signaling include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. oup.comnih.govnih.gov Activation of these kinase cascades can occur within minutes of estradiol exposure. oup.comresearchgate.net For example, studies using estradiol benzoate have demonstrated that the neuroprotective effects of estrogen against certain types of neuronal damage are mediated through the activation of the PI3K/Akt signaling pathway. nih.gov These rapid signaling events can, in turn, phosphorylate and activate other proteins, including transcription factors like cAMP response element-binding protein (CREB). oup.com This provides a mechanism for the integration of rapid, non-genomic signals with the more sustained, genomic responses, allowing for a complex and finely tuned cellular response to estradiol. oup.com

Effects on Cellular Processes in In Vitro Models

The use of isotopically labeled steroids, such as Estradiol-13C2 17-Benzoate, provides a powerful tool for elucidating the complex molecular and cellular mechanisms of estrogen action in vitro. By enabling the precise tracking of the molecule and its metabolites, researchers can gain detailed insights into how estradiol influences a variety of cellular processes.

Cell Proliferation, Differentiation, and Apoptosis Mechanisms

Estradiol is a key regulator of cell fate, influencing the balance between proliferation, differentiation, and programmed cell death (apoptosis). Studies utilizing labeled estradiol analogs help to unravel the specific pathways and molecular changes involved.

Cell Proliferation: 17β-estradiol is known to be a potent mitogen in estrogen receptor (ER)-positive cells. frontiersin.org In ER-positive breast cancer cell lines like MCF-7, estradiol treatment has been shown to increase cell proliferation. scirp.org Isotopic labeling techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have been employed to identify proteins whose expression is altered by estradiol treatment, thereby driving proliferation. scirp.org These studies reveal that estradiol affects the expression of proteins involved in processes directly related to tumorigenesis, including increased cellular division and invasion, in an ER-dependent manner. scirp.org For instance, research on MCF-7 multicellular tumor spheroids indicates that estradiol stimulates growth by up-regulating cyclin D1 and proliferating cell nuclear antigen (PCNA) while suppressing p53 and p21. frontiersin.org Conversely, in other cell types, such as renal cancer cells, estradiol has demonstrated an ability to reduce viable cell numbers, suggesting a potential protective role. endocrine-abstracts.org

Cell Differentiation: Estradiol also plays a significant role in directing cell differentiation. In studies involving human gingiva-derived mesenchymal stem cells, 17β-estradiol was found to promote osteogenic differentiation. mdpi.com The introduction of 17β-estradiol at specific concentrations led to the highest expression levels of key osteogenic markers RUNX2 and COL1A1. mdpi.com It is also suggested that estradiol can upregulate growth factors like insulin-like growth factor-1, which further encourages osteoblast differentiation and bone formation. mdpi.com

Apoptosis: The role of estradiol in apoptosis is complex, as it can be both inhibitory and inductive depending on the context. nih.gov In endothelial cells and keratinocytes, 17β-estradiol has been shown to inhibit apoptosis. nih.govcore.ac.uk The anti-apoptotic effect in endothelial cells may be mediated by improved cell interaction with the substratum and increased tyrosine phosphorylation of focal adhesion kinase. nih.gov In keratinocytes, estradiol may promote the expression of the anti-apoptotic protein Bcl-2. core.ac.uk However, at pharmacological concentrations, 17β-estradiol can induce apoptosis. Studies on human lens epithelial cells have shown that while physiologic concentrations are mitogenic, higher pharmacological levels lead to an increased number of apoptotic cells and caspase-3 activation. nih.gov This dual role highlights the concentration-dependent effects of the hormone on cell survival pathways. nih.gov

Table 1: Effect of 17β-Estradiol on Cellular Processes in Various In Vitro Models

| Cell Line/Model | Cellular Process | Key Findings |

|---|---|---|

| MCF-7 (Breast Cancer) | Proliferation | Increased proliferation and invasion in an ER-dependent manner. scirp.org |

| MCF-7 Spheroids | Proliferation | Stimulated growth via up-regulation of cyclin D1 and PCNA. frontiersin.org |

| HEK293 (Renal Cancer) | Proliferation | Reduced viable cell numbers at concentrations from 1.5 µM to 100 mM. endocrine-abstracts.org |

| Gingiva-Derived Stem Cells | Differentiation | Promoted osteogenic differentiation; increased expression of RUNX2 and COL1A1. mdpi.com |

| Endothelial Cells | Apoptosis | Inhibited apoptosis, potentially via focal adhesion kinase. nih.gov |

| Keratinocytes | Apoptosis | Inhibited oxidative stress-induced apoptosis by promoting Bcl-2 expression. core.ac.uk |

| Human Lens Epithelial Cells | Proliferation/Apoptosis | Mitogenic at physiologic concentrations (e.g., 1 nM); pro-apoptotic at pharmacological concentrations. nih.gov |

Enzyme Activity Modulation (e.g., 17-alpha-hydroxylase, C17,20-lyase)

Estradiol can modulate the activity of key enzymes involved in steroidogenesis. The enzyme complex steroid 17-alpha-hydroxylase/17,20-lyase (cytochrome P450 17A1, or CYP17A1) is a critical component in the biosynthesis of both cortisol and sex steroids. drugbank.commedscape.com It catalyzes both the 17-alpha hydroxylation of pregnenolone and progesterone and the subsequent C17,20-lyase reaction to produce dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens. nih.gov

Studies designed to investigate the direct influence of estradiol on this enzyme complex have yielded specific results. In one key study, the effect of estradiol benzoate on 17-alpha-hydroxylase and C17,20-lyase activity was examined in ovarian tissue from immature hypophysectomized rats. nih.gov To measure enzyme activity, substrates labeled with tritium (17-alpha-[3H]progesterone) and carbon-14 (21-[14C]progesterone) were used, a methodology analogous to using a labeled compound like this compound to trace molecular interactions. nih.gov

The in vitro part of the study found that estradiol benzoate had no direct effect on the activity of either 17-alpha-hydroxylase or C17,20-lyase, even when present at double the concentration of the substrate. nih.gov However, when administered in vivo, estradiol significantly reduced the activity of both enzymes. nih.gov This suggests that the modulatory effect of estradiol on these enzymes is not a direct interaction but is likely mediated by an indirect mechanism, potentially involving changes in gene expression or the synthesis of other regulatory molecules. nih.gov

Table 2: In Vitro Effect of Estradiol Benzoate on Steroidogenic Enzyme Activity

| Enzyme | Experimental Model | Estradiol Benzoate Treatment | Observed Effect on Activity |

|---|---|---|---|

| 17-alpha-hydroxylase | Ovarian tissue from immature hypophysectomized rats | Direct in vitro application | No direct effect. nih.gov |

| C17,20-lyase | Ovarian tissue from immature hypophysectomized rats | Direct in vitro application | No direct effect. nih.gov |

In Vivo Research Applications of Estradiol 13c2 17 Benzoate in Non Human Organisms

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

The study of how a substance is absorbed, distributed, metabolized, and excreted is fundamental to understanding its biological effects. The use of isotopically labeled compounds like Estradiol-13C2 17-Benzoate is instrumental in these pharmacokinetic studies.

Systemic Distribution and Tissue Uptake of Labeled Compound

Following administration, estradiol (B170435) benzoate (B1203000) is absorbed and the ester is cleaved by esterases in the blood, liver, and other tissues, releasing estradiol, the active hormone. drugbank.comwikipedia.org This process allows for a sustained release of estradiol into the circulation. mdpi.com

Studies in various animal models have demonstrated the distribution of estradiol to target organs rich in estrogen receptors, such as those in the female reproductive tract (uterus, ovaries), breasts, hypothalamus, and pituitary gland. drugbank.com In female Wistar rats, intravenously administered estradiol resulted in higher concentrations in the heart, liver, kidney, and brain compared to plasma levels at all time points. inchem.org When administered intragastrically, the concentration of estradiol in the liver was significantly higher than after intravenous administration, highlighting the extensive first-pass metabolism in the liver. inchem.org

In male rats, estradiol benzoate administration has been shown to affect various organs. For instance, it can lead to an accumulation of cholesterol and protein in the testis and epididymis. nih.gov

Clearance and Elimination Pathways

The clearance and elimination of estradiol and its metabolites occur through several pathways. After being metabolized primarily in the liver, estradiol and its metabolites, such as estrone (B1671321) and estriol (B74026), are conjugated to form sulfates and glucuronides. hpra.iewikipedia.org These conjugated forms are then excreted.

The primary routes of excretion are via feces and urine. nih.gov In dogs, the main excretory pathways for estradiol benzoate metabolites involve the bile and feces. hpra.ie There is evidence of enterohepatic circulation, where the compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver. nih.gov The fraction of the hormone eliminated in the urine is typically in a conjugated form, while the fraction in the feces is in the free form. nih.gov The elimination half-life of estradiol benzoate can vary depending on the species and the formulation, but it generally provides a longer duration of action compared to unesterified estradiol. wikipedia.orghpra.ie

Endocrine System Modulation and Steroidogenesis in Animal Models

Estradiol benzoate exerts significant influence over the endocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis, and the process of steroidogenesis in both male and female animal models.

Regulation of Hypothalamic-Pituitary-Gonadal Axis Hormones

The HPG axis is a critical regulatory system for reproduction, and estradiol is a key feedback modulator. cabidigitallibrary.org Administration of estradiol benzoate can alter the secretion of several key hormones within this axis.

In female rhesus monkeys, acute infusion of estradiol benzoate into the median eminence of the hypothalamus led to a rapid increase in local levels of gonadotropin-releasing hormone (GnRH), estradiol, and kisspeptin. researchgate.net Kisspeptin is a crucial neuropeptide that stimulates GnRH secretion. nih.gov This demonstrates a direct effect of estradiol on the hypothalamus to stimulate the release of hormones that ultimately control ovarian function.

Conversely, estradiol benzoate can also have inhibitory effects. In prepubertal children, administration of estradiol benzoate led to a prompt decrease in plasma follicle-stimulating hormone (FSH). nih.gov In ovariectomized female mice, estradiol treatment resulted in decreased levels of neuropeptidases like thimet oligopeptidase (TOP) and prolyl endopeptidase (PEP) in the ventromedial hypothalamus. wellesley.edu Since these enzymes are involved in the breakdown of GnRH, their downregulation by estradiol would lead to elevated GnRH levels and subsequent secretion of luteinizing hormone (LH) and FSH. wellesley.edu

In male rats, estradiol benzoate has been shown to decrease the secretion of FSH, LH, and testosterone (B1683101), indicating a disruption of the HPG axis. nih.gov

Impact on Ovarian and Testicular Enzyme Activities

Estradiol benzoate significantly impacts the enzymatic machinery responsible for steroid hormone production in the gonads.

In the ovaries of hypophysectomized immature rats, in vivo administration of estradiol benzoate reduced the activity of both 17α-hydroxylase and C17,20-lyase, enzymes crucial for androgen and subsequent estrogen synthesis. nih.gov Interestingly, estradiol had no direct effect on these enzymes when tested in vitro, suggesting an indirect mechanism of action, possibly involving the synthesis of other regulatory molecules. nih.gov

In male rats, estradiol benzoate treatment has been shown to decrease the testicular levels of messenger RNAs (mRNAs) for key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (P450scc), P450c17 (which has both 17α-hydroxylase and 17,20-lyase activity), and 17β-hydroxysteroid dehydrogenase-III (17β-HSD-III). semanticscholar.org This downregulation of gene expression leads to reduced testosterone production. semanticscholar.org Other studies have confirmed that estradiol benzoate administration decreases the activities of testicular enzymes like Δ5, 3β-hydroxysteroid dehydrogenase (Δ5, 3β-HSD) and 17β-HSD. d-nb.info Furthermore, treatment with estradiol benzoate in adult male rats has been shown to decrease the protein levels of testicular CYP1B1 and CYP2A1. oup.comresearchgate.net

The following table summarizes the effects of estradiol benzoate on key gonadal enzymes:

| Enzyme | Animal Model | Effect of Estradiol Benzoate | Reference |

|---|---|---|---|

| 17α-hydroxylase | Hypophysectomized immature female rats | Decreased activity | nih.gov |

| C17,20-lyase | Hypophysectomized immature female rats | Decreased activity | nih.gov |

| P450scc (mRNA) | Male rats | Decreased levels | semanticscholar.org |

| P450c17 (mRNA) | Male rats | Decreased levels | semanticscholar.org |

| 17β-HSD-III (mRNA) | Male rats | Decreased levels | semanticscholar.org |

| Δ5, 3β-HSD | Male rats | Decreased activity | d-nb.info |

| 17β-HSD | Male rats | Decreased activity | d-nb.info |

| CYP1B1 (protein) | Adult male rats | Decreased levels | oup.comresearchgate.net |

| CYP2A1 (protein) | Adult male rats | Decreased levels | oup.comresearchgate.net |

Morphological and Functional Changes in Reproductive Tissues (e.g., epididymis)

The hormonal changes induced by estradiol benzoate lead to significant morphological and functional alterations in reproductive tissues.

In male rats, treatment with estradiol benzoate has been shown to decrease the weight of the epididymis, vas deferens, and accessory glands. nih.gov Histologically, the epididymis of pre-pubertal male Wistar rats treated with estradiol benzoate showed a significant decrease in tubule diameter, an increase in epithelial height with hyperplastic epithelia, and the lumen was empty of sperm. researcherslinks.com This androgen deprivation effect also leads to a reduction in the testicular and cauda epididymal sperm population, loss of sperm motility, and an increase in the number of abnormal spermatozoa, ultimately leading to infertility. nih.gov In male mice, estradiol benzoate treatment resulted in azoospermia (absence of sperm) and a significant decrease in the number of spermatogonia, primary spermatocytes, and spermatids in the seminiferous tubules. spandidos-publications.com

In female Japanese quail, embryonic treatment with estradiol benzoate had a dose-related effect on the development of the oviducts, with some females developing two oviducts and the left oviduct being smaller than normal. bioscientifica.com This treatment also greatly reduced egg-laying. bioscientifica.com In postpartum dairy buffaloes, administration of estradiol benzoate enhanced ovarian and uterine blood flow. mdpi.com

The table below details some of the observed morphological and functional changes in reproductive tissues following estradiol benzoate administration.

| Tissue | Animal Model | Morphological/Functional Change | Reference |

|---|---|---|---|

| Epididymis | Male Rats | Decreased weight, reduced tubule diameter, hyperplastic epithelium, empty lumen | nih.govresearcherslinks.com |

| Vas Deferens | Male Rats | Decreased weight | nih.gov |

| Accessory Glands | Male Rats | Decreased weight | nih.gov |

| Testis | Male Rats/Mice | Reduced sperm population, increased abnormal sperm, decreased spermatogenic cells | nih.govspandidos-publications.com |

| Oviduct | Female Quail | Abnormal development (e.g., retention of right oviduct), reduced size | bioscientifica.com |

| Ovary | Dairy Buffaloes | Enhanced blood flow | mdpi.com |

| Uterus | Dairy Buffaloes | Enhanced blood flow | mdpi.com |

Neurobiological and Behavioral Investigations in Animal Models

Research utilizing the non-labeled form, estradiol benzoate, has provided significant insights into the neurobiological effects of estrogens. These studies serve as a foundational framework, although direct in vivo functional data for this compound in these areas remains to be published. The findings below are based on studies of the non-labeled compound, estradiol benzoate.

Estrogen's Influence on Synaptic Plasticity and Dendritic Morphology

Studies in ovariectomized (Ovx) mice have demonstrated that estradiol benzoate can influence the fine structure of synapses in brain regions critical for memory, such as the cerebral cortex and hippocampus. nih.govnih.gov In these animal models, the absence of ovarian hormones leads to specific ultrastructural changes in synapses, which can be reversed with estradiol benzoate administration. nih.gov

Research has shown that estradiol benzoate replacement in Ovx mice leads to a reduction in the width of the synaptic cleft and an increase in the thickness of the postsynaptic density (PSD), a protein-dense specialization crucial for synaptic transmission. nih.govnih.gov Furthermore, an increase in the number of synaptic vesicles in the presynaptic terminal has been observed in both the frontal cortex and the CA1 region of the hippocampus following treatment. nih.gov These structural modifications at the synaptic level are associated with improved performance in memory-related behavioral tasks. nih.govnih.gov

Table 1: Effects of Estradiol Benzoate on Synaptic Ultrastructure in Ovariectomized Mice

| Parameter | Observation in Ovariectomized (Ovx) Mice | Effect of Estradiol Benzoate Replacement | Brain Regions Affected |

| Synaptic Cleft Width | Increased | Reduced (Normalized) | Frontal Cortex, Hippocampus CA1 |

| Postsynaptic Density (PSD) Thickness | Decreased | Enlarged (Normalized) | Frontal Cortex, Hippocampus CA1 |

| Number of Presynaptic Vesicles | Decreased | Increased | Frontal Cortex, Hippocampus CA1 |

Data derived from studies on non-labeled estradiol benzoate. nih.govnih.gov

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)

Estradiol benzoate has been shown to modulate the activity of key neurotransmitter systems in the brain, including the noradrenergic system, which is involved in stress and arousal. In studies using ovariectomized rats, pretreatment with estradiol benzoate was found to alter the gene expression of enzymes essential for catecholamine synthesis in response to stress. nih.gov

Specifically, in the locus coeruleus (LC) and the nucleus of the solitary tract (NTS), two major noradrenergic nuclei in the brain, estradiol benzoate treatment prevented the stress-induced increase in the mRNA levels of dopamine-β-hydroxylase (DBH) and tyrosine hydroxylase (TH). nih.gov This suggests that estradiol can buffer the response of the noradrenergic system to stressful stimuli. The effects are mediated through estrogen receptors (ERs), with evidence pointing to the involvement of both ERα and ERβ subtypes depending on the brain region and the nature of the stressor. nih.gov Additionally, studies in ovariectomized rats have shown that estradiol benzoate treatment can increase the expression and density of the serotonin (B10506) transporter (SERT) in various brain regions, indicating a modulatory role in the serotonergic system as well. frontiersin.org

Stress Responsivity and Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system. Research in ovariectomized rats has demonstrated that estradiol benzoate can significantly modulate HPA axis activity. nih.gov Pretreatment with estradiol benzoate was found to increase baseline corticosterone (B1669441) levels. nih.gov However, it prevented any further rise in corticosterone in response to both single and repeated immobilization stress. nih.gov This suggests that while estradiol may set a higher tonic level of HPA axis activity, it simultaneously blunts the reactive response to stressors. These effects were shown to be mediated by ERα, as a selective agonist for this receptor subtype mimicked the effects of estradiol benzoate, while an ERβ agonist did not. nih.gov

Immunological and Host-Pathogen Interaction Studies in Animal Models

The influence of estrogens on the immune system and interactions with pathogens is an area of active investigation. Studies with estradiol benzoate have revealed potential therapeutic applications against specific infectious agents.

Anti-Parasitic Activity (e.g., Toxoplasma gondii) in vivo

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness in immunocompromised individuals. While in vitro studies have shown that estradiol benzoate can inhibit the growth of T. gondii tachyzoites, the in vivo evidence is less clear. glpbio.comfrontiersin.org One study investigating the effects of estradiol benzoate in T. gondii-infected male mice found that its addition to existing anti-parasitic treatments did not result in a greater reduction of the brain cyst burden. frontiersin.org This finding highlights the complexity of translating in vitro findings to in vivo efficacy, where host factors and pharmacokinetics play a crucial role.

Inhibition of Viral Replication (e.g., Hepatitis B Virus) in vivo

Estradiol benzoate has been identified as an inhibitor of the Hepatitis B Virus (HBV). nih.govglpbio.comnih.gov In vitro studies using a human liver cancer cell line (HepG2) that supports HBV replication demonstrated that estradiol benzoate markedly reduced the production of key viral components, including HBeAg, HBsAg, HBV pgRNA, and HBV DNA, in a dose-dependent manner. nih.govglpbio.comnih.gov These findings suggest that estradiol benzoate can suppress both HBV transcription and replication. The proposed mechanism involves the inhibition of the HBx protein, which is crucial for the HBV life cycle. nih.gov While these results are from cell culture models, they provide a strong rationale for further in vivo investigation in animal models of HBV infection.

Future Directions and Emerging Paradigms in Estradiol 13c2 17 Benzoate Research

Innovations in Isotopic Labeling and Advanced Tracer Methodologies

The use of isotope-labeled steroids, such as Estradiol-13C2 17-Benzoate, provides a powerful tool for precisely tracking and quantifying the fate of estrogens within biological systems. The incorporation of stable isotopes like Carbon-13 (¹³C) does not alter the chemical properties of the molecule, making it an ideal tracer for detailed analytical studies. Future research will focus on leveraging these labeled compounds with increasingly sensitive analytical techniques.

Advanced mass spectrometry (MS) platforms, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are becoming more adept at detecting and quantifying steroid hormones and their metabolites at very low concentrations. nih.gov The use of isotopically labeled internal standards, like this compound, in these assays improves accuracy and precision by correcting for variations during sample preparation and analysis. This allows for more reliable data in complex biological matrices such as plasma and tissue. nih.gov

Innovations in isotope ratio mass spectrometry (IRMS) will further enhance the utility of ¹³C-labeled estradiol (B170435). IRMS can determine the origin and metabolic pathways of steroids by analyzing isotope ratios, providing a dynamic view of steroid flux.

Table 1: Innovations in Isotopic Labeling and Tracer Methodologies

| Methodology | Application in this compound Research | Potential Insights |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise quantification of this compound and its metabolites in complex biological samples. | Accurate determination of pharmacokinetic and pharmacodynamic parameters. |

| Isotope Ratio Mass Spectrometry (IRMS) | Tracing the metabolic fate of the ¹³C atoms from this compound through various metabolic pathways. | Elucidation of novel metabolic pathways and quantification of pathway flux. |

| Stable Isotope Resolved Metabolomics (SIRM) | Mapping the incorporation of ¹³C from this compound into the broader metabolome. | Understanding the downstream metabolic consequences of estrogen action. nih.gov |

| Positron Emission Tomography (PET) with ¹⁸F-labeled probes | While not directly using ¹³C, this demonstrates the power of isotopic labeling for in vivo imaging of estrogen receptor targets. acs.orgdtic.mil | Visualization of estrogen receptor distribution and dynamics in real-time. |

Integration of Labeled Steroidomics with Systems Biology Approaches

Steroidomics, the comprehensive analysis of steroids and their metabolites, is a burgeoning field that benefits immensely from the use of isotopically labeled compounds. nih.gov By introducing this compound into a biological system, researchers can trace the complete metabolic network of estradiol. When combined with other "omics" technologies, such as genomics, transcriptomics, and proteomics, a systems biology approach emerges, offering a holistic view of estrogen's role in health and disease. nih.govstanford.edu

This integrated approach allows for the correlation of changes in gene expression and protein levels with specific metabolic transformations of estradiol. nih.gov For instance, by treating cells with this compound and subsequently performing transcriptomic and metabolomic analyses, researchers can identify gene regulatory networks that are directly influenced by estrogen metabolism. nih.gov This can reveal novel mechanisms by which estrogens exert their effects.

Table 2: Integration of Labeled Steroidomics with Systems Biology

| 'Omics' Field | Data Generated | Integrated Insights with this compound |

|---|---|---|

| Genomics | DNA sequence variations (e.g., SNPs in metabolic enzyme genes). | Correlation of genetic predispositions with individual differences in estradiol metabolism. |

| Transcriptomics | Changes in gene expression (mRNA levels) in response to estradiol. | Identification of genes and pathways regulated by specific estradiol metabolites. nih.gov |

| Proteomics | Changes in protein expression and post-translational modifications. | Understanding how estradiol metabolism affects the proteome and cellular signaling. |

| Metabolomics | Comprehensive profile of small molecule metabolites. | Mapping the complete metabolic fate of this compound and its impact on cellular metabolism. nih.govfrontiersin.org |

Computational Modeling and Predictive Analytics for Steroid Metabolism and Action

The data generated from studies using this compound are invaluable for the development and refinement of computational models of steroidogenesis and metabolism. nih.gov These mechanistic models can simulate the complex network of enzymatic reactions involved in the synthesis, interconversion, and catabolism of estrogens. d-nb.info By incorporating kinetic parameters derived from tracer experiments, these models can predict the dynamic changes in steroid concentrations in response to various physiological or pathological stimuli.

Physiologically based pharmacokinetic (PBPK) models, for example, can be enhanced with data from studies using labeled estradiol to more accurately predict its distribution and clearance in different tissues. d-nb.info Furthermore, coupling these models with genome-scale metabolic networks can provide a powerful tool for predicting the effects of drug-drug interactions or genetic variations on estrogen homeostasis. d-nb.info

Predictive analytics, powered by machine learning algorithms, can also be applied to the large datasets generated from integrated 'omics' studies. These approaches can identify complex patterns and predictive biomarkers that may not be apparent through traditional statistical methods, potentially leading to personalized medicine strategies. nih.gov

Table 3: Parameters for Computational Modeling of Estradiol Metabolism

| Parameter | Description | Relevance of this compound Data |

|---|---|---|

| Enzyme Kinetics (Km, Vmax) | Michaelis-Menten constants for enzymes involved in estradiol metabolism. | Tracer studies provide accurate measurements of reaction rates. |

| Metabolic Flux Rates | The rate of turnover of molecules through a metabolic pathway. | Directly quantifiable using stable isotope tracers. nih.gov |

| Compartmental Distribution | The concentration of estradiol and its metabolites in different tissues and cellular compartments. | Labeled compounds allow for precise tracking of distribution. |

| Protein Binding Affinities | The affinity of estradiol and its metabolites for receptors and binding proteins. | Can be determined through competitive binding assays using labeled ligands. |

Exploration of Novel Biological Targets and Signaling Pathways

While the classical mechanism of estrogen action involves binding to nuclear estrogen receptors (ERα and ERβ) and regulating gene expression, it is now clear that estrogens also elicit rapid, non-genomic effects through membrane-associated receptors and other signaling pathways. frontiersin.orgnih.govnih.gov The use of this compound as a tracer can aid in the discovery and characterization of these novel targets and pathways.

By tracing the journey of labeled estradiol and its metabolites within the cell, researchers can identify previously unknown binding proteins and cellular compartments where estrogenic signaling may be initiated. For instance, the activation of signaling cascades such as the ERK/MAPK and PI3K/AKT pathways by estrogens can be dissected in greater detail using labeled compounds to probe the initial binding events. nih.govfrontiersin.org

Furthermore, the G-protein-coupled estrogen receptor (GPER), has been identified as a key mediator of non-genomic estrogen signaling. frontiersin.org Labeled estradiol derivatives can be used to study the specific interactions with GPER and to delineate its downstream signaling pathways, which have been implicated in various physiological processes. researchgate.net

Table 4: Known and Emerging Estrogen Signaling Pathways

| Pathway | Key Mediators | Potential Role of this compound Research |

|---|---|---|

| Classical Genomic Signaling | Nuclear Estrogen Receptors (ERα, ERβ) | Quantifying the contribution of specific metabolites to the activation of nuclear receptors. |

| Non-Genomic Signaling (Membrane ER) | Membrane-associated ERα and ERβ | Elucidating the dynamics of membrane receptor binding and internalization. frontiersin.org |

| G-protein-coupled Estrogen Receptor (GPER) Signaling | GPER (GPR30) | Characterizing the binding affinity and downstream signaling of estradiol and its metabolites through GPER. frontiersin.org |

| Receptor Tyrosine Kinase (RTK) Transactivation | EGFR, IGF-1R | Investigating how estradiol metabolites may modulate the activity of RTKs. researchgate.net |

| Metabolite-Specific Signaling | Specific estradiol metabolites (e.g., catechol estrogens) | Identifying unique biological targets and signaling pathways for individual metabolites. |

Q & A

Basic: What are the critical safety considerations when handling Estradiol-13C2 17-Benzoate in laboratory settings?

This compound is classified as a carcinogen (Category 2) and a reproductive toxicant (Category 1B) under GHS guidelines. Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to minimize skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of airborne particles.

- Waste Disposal: Collect contaminated materials in sealed containers for incineration via authorized waste management services .

- Emergency Protocols: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Basic: How should researchers validate the purity and stability of this compound in experimental setups?

Methodological steps include:

- Chromatographic Analysis: Use HPLC or GC-MS with a certified reference standard (e.g., USP/EP pharmacopeial standards) to confirm purity (>97% by GC) and detect degradation products .

- Stability Testing: Store the compound in airtight, light-protected containers at -20°C. Monitor stability under experimental conditions (e.g., solvent compatibility, temperature) using accelerated stability studies .

- Isotopic Integrity: Verify the 13C2 labeling ratio via mass spectrometry to ensure no isotopic dilution during synthesis or storage .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Discrepancies often arise due to:

- Metabolic Variations: In vivo models may exhibit esterase-mediated hydrolysis of the benzoate group, altering bioavailability. Use LC-MS/MS to quantify both intact compound and metabolites (e.g., free estradiol-13C2) in plasma/tissue samples .

- Species-Specific Differences: Compare metabolic pathways in rodent vs. human hepatocyte assays to identify interspecies variability .

- Dose-Linearity Checks: Ensure administered doses are within the linear range of detection to avoid saturation effects in analytical methods .

Advanced: What experimental design strategies minimize ethical risks when using this compound in animal studies?

Ethical compliance requires:

- 3R Principles (Replacement, Reduction, Refinement): Use computational models (e.g., QSAR) to predict toxicity before in vivo trials. Limit animal numbers via power analysis .

- Reproductive Toxicity Mitigation: Conduct teratogenicity screens in zebrafish embryos prior to mammalian studies to assess fetal risks .

- Transparency: Document all procedures, including euthanasia protocols and adverse events, in alignment with institutional animal care guidelines .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine .

- Detection: Employ tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., Estradiol-13C4) to correct for matrix effects .

- Validation: Follow FDA bioanalytical guidelines for accuracy, precision, and sensitivity (LOQ ≤ 1 ng/mL) .

Advanced: How can isotopic labeling (13C2) in Estradiol-17-Benzoate improve tracer studies in endocrine research?

The 13C2 label enables:

- Metabolic Tracing: Track estrogen receptor binding and benzoate cleavage kinetics using stable isotope-resolved NMR or IR spectroscopy .

- Elimination of Background Noise: Differentiate endogenous estradiol from the labeled analog in mass spectrometry, enhancing signal specificity .

- Longitudinal Studies: Monitor slow-release formulations in vivo without radiation hazards associated with radioisotopes .

Basic: What are the key steps to ensure reproducibility in synthesizing this compound?

- Reagent Documentation: Specify sources, purity, and lot numbers of all reactants (e.g., 13C-labeled precursors) .

- Reaction Monitoring: Use TLC or in-line FTIR to confirm esterification completion and intermediate stability .

- Purification: Apply column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >99% enantiomeric purity .

Advanced: How should researchers address conflicting data on the environmental persistence of this compound?

- Soil Mobility Studies: Conduct column leaching experiments with 14C-labeled analogs to simulate environmental transport .

- Degradation Analysis: Use high-resolution mass spectrometry (HRMS) to identify photolytic or microbial degradation products in water/soil samples .

- Model Validation: Compare experimental half-lives with predictive software (e.g., EPI Suite) to resolve discrepancies between lab and field data .

Basic: What are the best practices for documenting experimental workflows involving this compound?

- Lab Notebooks: Record all steps, including deviations, instrument calibrations, and raw data outputs .

- Data Archiving: Use electronic lab notebooks (ELNs) with timestamped entries and cloud backups to prevent data loss .

- Reporting Standards: Follow ICMJE guidelines for detailing chemical synthesis, characterization, and statistical methods in publications .

Advanced: How can researchers design a robust dose-response study for this compound in hormone-sensitive cancer models?

- Dose Range-Finding: Perform pilot studies with logarithmic dosing (0.1–100 µM) to identify the IC50 in cell viability assays .

- Control Groups: Include vehicle controls (e.g., DMSO) and non-isotopic estradiol analogs to isolate isotope-specific effects .

- Endpoint Diversity: Combine transcriptomic (RNA-seq) and proteomic (Western blot) analyses to capture multi-omic responses to treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.